molecular formula C21H21FN2O2S2 B2932440 N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide CAS No. 932988-20-0

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Cat. No.: B2932440
CAS No.: 932988-20-0
M. Wt: 416.53
InChI Key: OYMIJPRNHVGMGJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This sulfonamide derivative features a 5,6,7,8-tetrahydronaphthalene (tetralin) core linked via an ethyl chain to a 1,3-thiazole ring substituted with a 3-fluorophenyl group.

Properties

IUPAC Name

N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O2S2/c22-18-7-3-6-17(12-18)21-24-19(14-27-21)10-11-23-28(25,26)20-9-8-15-4-1-2-5-16(15)13-20/h3,6-9,12-14,23H,1-2,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYMIJPRNHVGMGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCC3=CSC(=N3)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural analogs are primarily sulfonamide derivatives with variations in the heterocyclic core, substituents, and linker regions. Below is a detailed analysis of key differences and their implications:

Substituent Variations on the Thiazole Ring

  • Fluorophenyl vs. Chlorophenyl or Methoxyphenyl: The 3-fluorophenyl group in the target compound contrasts with analogs bearing 4-chlorophenyl (e.g., compound 2 in ) or methoxyphenyl (e.g., compound 7 in ). Methoxy groups may reduce metabolic clearance but could decrease solubility .
  • Heterocyclic Core Modifications :
    Compound 7 in replaces the thiazole with a benzodioxine ring, increasing oxygen content and polarity, which may improve aqueous solubility. However, this alteration could reduce affinity for hydrophobic binding pockets .

Modifications in the Sulfonamide-Linked Aromatic System

  • Tetralin vs. Simple Aromatic Rings :
    The tetralin system in the target compound provides partial saturation, balancing rigidity and flexibility. In contrast, analogs like compound 3 in use a fully aromatic benzene ring, which may enhance π-π stacking but reduce conformational adaptability during target binding .

  • Fluorine Substituents on the Aromatic Ring :
    Fluorine at the 2-position (e.g., compound 3 in ) introduces steric and electronic effects distinct from the tetralin system. This substitution can alter acidity (pKa) of the sulfonamide, influencing ionization and membrane permeability .

Molecular Weight and Physicochemical Properties

The molecular weight of the target compound (458.6 g/mol, assuming alignment with compound 7 in ) is higher than simpler analogs (e.g., compound 3: 390.5 g/mol). While higher molecular weight may improve binding through increased surface area, it could negatively impact bioavailability under Lipinski’s Rule of Five guidelines .

Structural Comparison Table

Compound Name (Example) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications
Target Compound C₂₃H₂₆N₂O₄S₂ 458.6 Tetralin sulfonamide, 3-fluorophenyl-thiazole
N-{2-[2-(4-Chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2-methoxy-4,5-dimethylbenzene-1-sulfonamide C₂₀H₂₁ClN₂O₃S₂ 436.98 Chlorophenyl, methyl/methoxy groups on benzene
2-Fluoro-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzene-1-sulfonamide C₁₉H₁₉FN₂O₂S₂ 390.5 Fluorobenzene, methylphenyl-thiazole
N-{2-[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide C₂₃H₂₆N₂O₄S₂ 458.6 Dimethoxyphenyl-thiazole, tetralin sulfonamide
N-{2-[2-(Pyridin-3-yl)-1,3-thiazol-4-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide () C₂₀H₂₁N₃O₂S₂ 407.53 Pyridinyl-thiazole, tetralin sulfonamide

Data derived from and .

Key Research Findings and Implications

Role of Fluorine: The 3-fluorophenyl group in the target compound likely enhances metabolic stability compared to non-fluorinated analogs, as fluorine is known to block cytochrome P450-mediated oxidation .

Tetralin vs. Benzene Systems : The tetralin core’s partial saturation may confer better solubility than fully aromatic systems (e.g., compound 3 in ) while maintaining sufficient rigidity for target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.